molecular formula C19H22N8O2 B2552471 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1421457-41-1

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2552471
CAS No.: 1421457-41-1
M. Wt: 394.439
InChI Key: FSMRSBZQJBDVSI-UHFFFAOYSA-N
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine and related compounds possess significant antibacterial and antimicrobial properties. For instance, the study by Abdelriheem et al. (2017) outlines the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazines, and other derivatives, demonstrating their effectiveness against various microbial strains due to their structural configuration, which may include the core chemical structure of the compound (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antiproliferative Activity Against Cancer Cell Lines

Compounds structurally related to the query compound have shown promising antiproliferative activities against various human cancer cell lines. Mallesha et al. (2012) reported the synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, revealing that some derivatives exhibited significant antiproliferative effects on cancer cells, suggesting potential applications in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Synthesis and Evaluation of Antinoceptive Activity

Research into the analgesic properties of related heterocyclic compounds, such as the synthesis of 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones by Savelon et al. (1998), highlights the potential of these compounds to serve as potent nonopioid nonantiinflammatory analgesics. This line of investigation underscores the chemical's utility in pain management research, albeit with considerations for sedative effects at certain dosages (Savelon, Bizot-Espiard, Caignard, Pfeiffer, Renard, Viaud, & Guillaumet, 1998).

Anticancer and Anti-inflammatory Agents

Further studies indicate that pyrimidine and pyrazole derivatives, structurally akin to the queried compound, exhibit significant anti-inflammatory and anticancer activities. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, demonstrating their potential as anticancer and anti-5-lipoxygenase agents, thereby highlighting the compound's relevance in the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c1-14-4-5-16(24-23-14)25-8-10-26(11-9-25)19(28)13-29-18-12-17(21-15(2)22-18)27-7-3-6-20-27/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMRSBZQJBDVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NC(=NC(=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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